molecular formula C11H10F3NO2 B13159402 2,2,2-Trifluoroethyl indoline-1-carboxylate CAS No. 1087788-61-1

2,2,2-Trifluoroethyl indoline-1-carboxylate

Cat. No.: B13159402
CAS No.: 1087788-61-1
M. Wt: 245.20 g/mol
InChI Key: CJGSHZBUKLAXDO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. The trifluoroethyl group adds unique properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate can be achieved through several methods. One common approach involves the trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is essential to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The indole ring system also plays a crucial role in its activity by interacting with multiple receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of both the trifluoroethyl group and the indole ring system. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1087788-61-1

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)7-17-10(16)15-6-5-8-3-1-2-4-9(8)15/h1-4H,5-7H2

InChI Key

CJGSHZBUKLAXDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)OCC(F)(F)F

Origin of Product

United States

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